molecular formula C23H30FN3O8S B12756302 Alalevonadifloxacin mesylate CAS No. 948895-94-1

Alalevonadifloxacin mesylate

Cat. No.: B12756302
CAS No.: 948895-94-1
M. Wt: 527.6 g/mol
InChI Key: QFROQFYGNZZJJU-FXMYHANSSA-N
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Description

Alalevonadifloxacin mesylate is a broad-spectrum fluoroquinolone antibiotic developed by Wockhardt Bio AG. It is a prodrug of levonadifloxacin, designed to enhance oral bioavailability. This compound is primarily used to treat infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other difficult-to-treat bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alalevonadifloxacin mesylate involves multiple steps, starting with the preparation of the L-alanine ester of levonadifloxacin. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process includes rigorous purification steps to ensure the removal of genotoxic impurities such as methyl methane sulfonate, ethyl methane sulfonate, and isopropyl methane sulfonate .

Chemical Reactions Analysis

Types of Reactions

Alalevonadifloxacin mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Alalevonadifloxacin mesylate has several scientific research applications:

Mechanism of Action

Alalevonadifloxacin mesylate exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By binding to these targets, this compound prevents the supercoiling of bacterial DNA, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its enhanced oral bioavailability and potent activity against resistant bacterial strains, including MRSA. Its ability to be administered orally makes it a valuable option for outpatient treatment of severe infections .

Properties

CAS No.

948895-94-1

Molecular Formula

C23H30FN3O8S

Molecular Weight

527.6 g/mol

IUPAC Name

(12S)-8-[4-[(2S)-2-aminopropanoyl]oxypiperidin-1-yl]-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid;methanesulfonic acid

InChI

InChI=1S/C22H26FN3O5.CH4O3S/c1-11-3-4-14-18-15(20(27)16(21(28)29)10-26(11)18)9-17(23)19(14)25-7-5-13(6-8-25)31-22(30)12(2)24;1-5(2,3)4/h9-13H,3-8,24H2,1-2H3,(H,28,29);1H3,(H,2,3,4)/t11-,12-;/m0./s1

InChI Key

QFROQFYGNZZJJU-FXMYHANSSA-N

Isomeric SMILES

C[C@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OC(=O)[C@H](C)N)F)C(=O)O.CS(=O)(=O)O

Canonical SMILES

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OC(=O)C(C)N)F)C(=O)O.CS(=O)(=O)O

Origin of Product

United States

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